Butanedioic acid,2,3-dihydroxy-, 1,4-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester
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Overview
Description
Disulphosuccinimidyl tartrate is a primary amine-reactive, water-soluble, periodate-cleavable reagent. It is an analog of disuccinimidyl tartrate that contains sulfo-N-hydroxysuccinimide esters. The negatively charged sulfonate groups contribute enough hydrophilicity to provide water solubility for the reagent without the need for organic solvent dissolution before adding it to a crosslinking reaction .
Preparation Methods
Disulphosuccinimidyl tartrate is synthesized through the reaction of disuccinimidyl tartrate with sulfo-N-hydroxysuccinimide esters. The reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds and results in the release of N-hydroxysuccinimide . The hydrolysis of the N-hydroxysuccinimide ester is a competing reaction and increases with increasing pH. Hydrolysis occurs readily in dilute protein solutions; in concentrated protein solutions, the acylation reaction is favored .
Chemical Reactions Analysis
Disulphosuccinimidyl tartrate undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide esters react with primary amino groups (-NH2) present on the side chain of lysine residues and the N-terminus polypeptides.
Hydrolysis: The hydrolysis of the N-hydroxysuccinimide ester is a competing reaction that increases with increasing pH.
Common reagents and conditions used in these reactions include pH 7-9 buffers and primary amino groups. The major products formed from these reactions are stable amide bonds and N-hydroxysuccinimide .
Scientific Research Applications
Disulphosuccinimidyl tartrate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The mechanism of action of disulphosuccinimidyl tartrate involves the reaction of its N-hydroxysuccinimide esters with primary amino groups on proteins. This reaction forms stable amide bonds, resulting in the crosslinking of proteins . The negatively charged sulfonate groups provide water solubility, allowing the reagent to be used in aqueous solutions without the need for organic solvents .
Comparison with Similar Compounds
Disulphosuccinimidyl tartrate is similar to other sulfo-N-hydroxysuccinimide ester-containing compounds, such as disuccinimidyl tartrate and sulfo-N-hydroxysuccinimide. it is unique in its combination of water solubility and primary amine reactivity, making it particularly useful for protein labeling and bioconjugation in aqueous solutions .
Similar compounds include:
Disuccinimidyl tartrate: An analog of disulphosuccinimidyl tartrate that lacks the sulfo-N-hydroxysuccinimide esters.
Sulfo-N-hydroxysuccinimide: A compound that contains sulfo-N-hydroxysuccinimide esters but does not have the same crosslinking capabilities as disulphosuccinimidyl tartrate.
Disulphosuccinimidyl tartrate stands out due to its unique combination of properties, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C8H8NO14S2- |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-(2,5-dioxo-3,3-disulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H9NO14S2/c10-2-1-8(24(17,18)19,25(20,21)22)7(16)9(2)23-6(15)4(12)3(11)5(13)14/h3-4,11-12H,1H2,(H,13,14)(H,17,18,19)(H,20,21,22)/p-1 |
InChI Key |
GXDYWWJVUHQETE-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=O)N(C(=O)C1(S(=O)(=O)O)S(=O)(=O)O)OC(=O)C(C(C(=O)[O-])O)O |
Origin of Product |
United States |
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